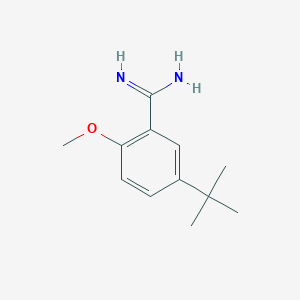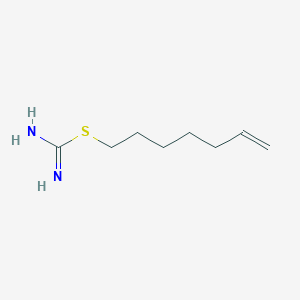
(Hept-6-en-1-ylsulfanyl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hept-6-en-1-ylsulfanyl)methanimidamide is a chemical compound with the molecular formula C8H17N2S It is known for its unique structure, which includes a hept-6-en-1-yl group attached to a sulfanyl methanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-6-en-1-ylsulfanyl)methanimidamide typically involves the reaction of hept-6-en-1-yl halides with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Hept-6-en-1-ylsulfanyl)methanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Hept-6-en-1-ylsulfanyl)methanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of (Hept-6-en-1-ylsulfanyl)methanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the sulfanyl group, which can undergo nucleophilic attack by amino acid residues in the active site of enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Hept-6-en-1-ylsulfanyl)methanamine
- (Hept-6-en-1-ylsulfanyl)ethanimidamide
- (Hept-6-en-1-ylsulfanyl)propanimidamide
Uniqueness
(Hept-6-en-1-ylsulfanyl)methanimidamide is unique due to its specific structure, which includes both a hept-6-en-1-yl group and a methanimidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes .
Propriétés
Formule moléculaire |
C8H16N2S |
|---|---|
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
hept-6-enyl carbamimidothioate |
InChI |
InChI=1S/C8H16N2S/c1-2-3-4-5-6-7-11-8(9)10/h2H,1,3-7H2,(H3,9,10) |
Clé InChI |
BDBRPLPAWSVZRK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


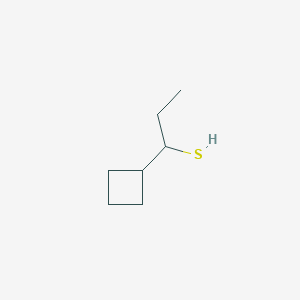


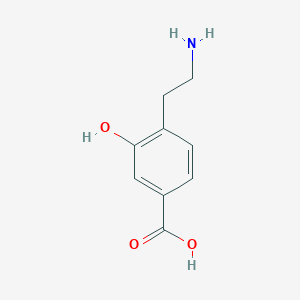
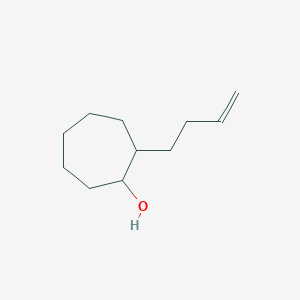
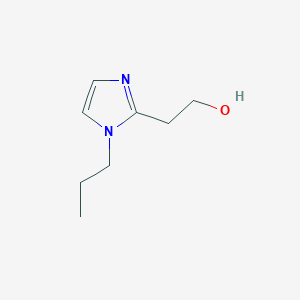
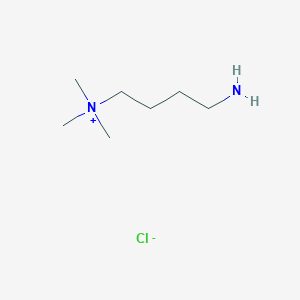
![2-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13239280.png)
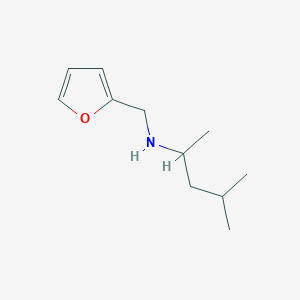
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13239288.png)
![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239289.png)
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13239300.png)
